![molecular formula C11H11N3O3S2 B1596743 methyl [(4-methyl-2-nitrophenoxy)methyl]cyanocarbonimidodithioate CAS No. 494763-18-7](/img/structure/B1596743.png)
methyl [(4-methyl-2-nitrophenoxy)methyl]cyanocarbonimidodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl [(4-methyl-2-nitrophenoxy)methyl]cyanocarbonimidodithioate is a complex organic compound with the molecular formula C11H11N3O3S2 and a molecular weight of 297.4 g/mol. This compound is known for its unique structural features, which include a nitrophenoxy group, a methylsulfanyl group, and a cyanamide group.
Preparation Methods
The synthesis of methyl [(4-methyl-2-nitrophenoxy)methyl]cyanocarbonimidodithioate involves multiple steps, typically starting with the preparation of the nitrophenoxy intermediate. The synthetic route often includes:
Nitration: Introduction of the nitro group to the phenol ring.
Etherification: Formation of the phenoxy group.
Thioether Formation: Introduction of the methylsulfanyl groups.
Cyanation: Addition of the cyanamide group.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
methyl [(4-methyl-2-nitrophenoxy)methyl]cyanocarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkoxides. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
methyl [(4-methyl-2-nitrophenoxy)methyl]cyanocarbonimidodithioate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of methyl [(4-methyl-2-nitrophenoxy)methyl]cyanocarbonimidodithioate involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and modulation of signaling cascades. The nitrophenoxy and methylsulfanyl groups play crucial roles in its reactivity and biological activity .
Comparison with Similar Compounds
methyl [(4-methyl-2-nitrophenoxy)methyl]cyanocarbonimidodithioate can be compared with similar compounds such as:
- [(4-Methyl-2-nitrophenoxy)methylsulfanyl]cyanamide
- [(4-Methyl-2-nitrophenoxy)methylsulfanyl-methylidene]cyanamide
These compounds share structural similarities but differ in their specific functional groups and reactivity. This compound is unique due to its combination of nitrophenoxy, methylsulfanyl, and cyanamide groups, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
494763-18-7 |
|---|---|
Molecular Formula |
C11H11N3O3S2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
[(4-methyl-2-nitrophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C11H11N3O3S2/c1-8-3-4-10(9(5-8)14(15)16)17-7-19-11(18-2)13-6-12/h3-5H,7H2,1-2H3 |
InChI Key |
FQNNFTYYSQUPOA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCSC(=NC#N)SC)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1)OCSC(=NC#N)SC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


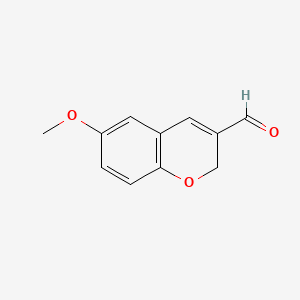
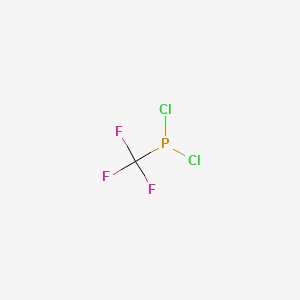
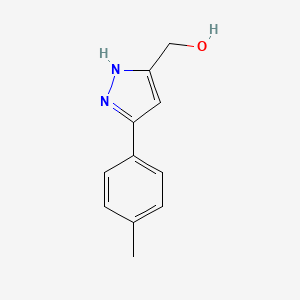
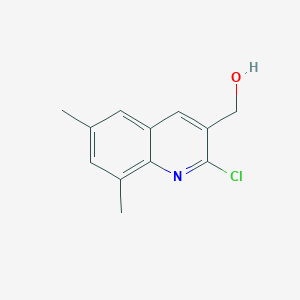
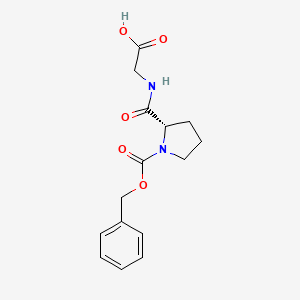
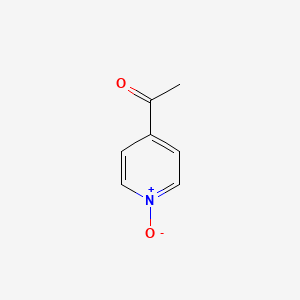
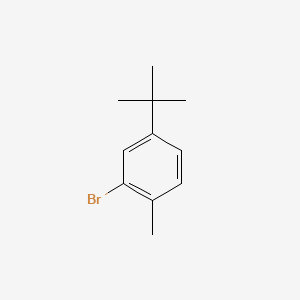


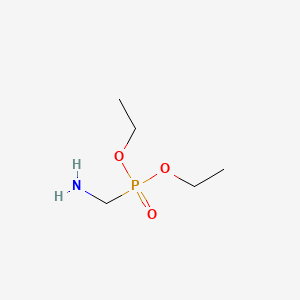
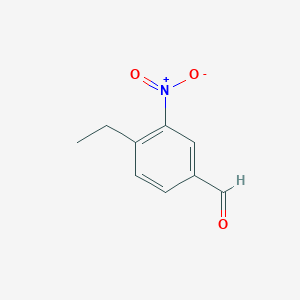
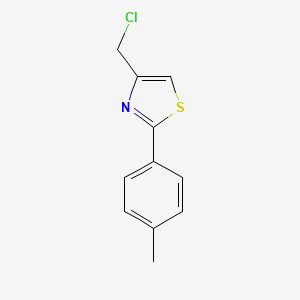
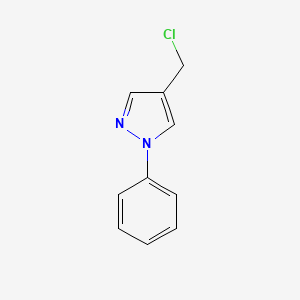
![3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine](/img/structure/B1596683.png)
